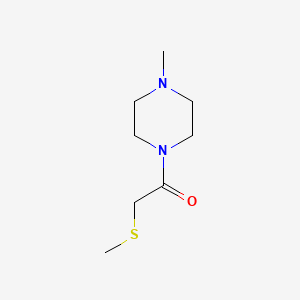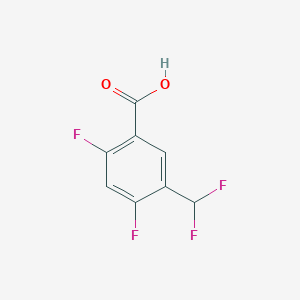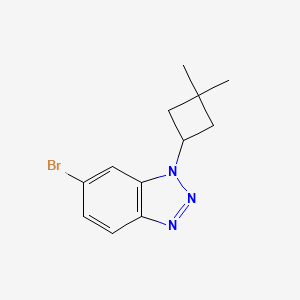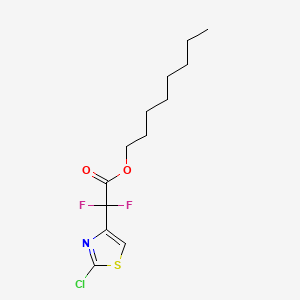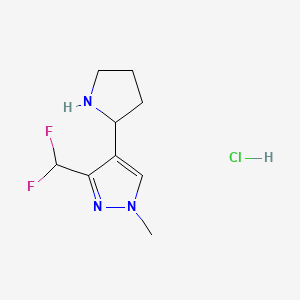
3-(difluoromethyl)-1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(difluoromethyl)-1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride is a compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The presence of the pyrrolidine and pyrazole rings in its structure makes it a compound of interest in various fields of research, including medicinal chemistry and organic synthesis.
准备方法
The synthesis of 3-(difluoromethyl)-1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride involves several steps. One common method includes the formation of the pyrazole ring followed by the introduction of the difluoromethyl and pyrrolidinyl groups. The reaction conditions typically involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.
化学反应分析
3-(difluoromethyl)-1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule. Common reagents include halides and alkoxides.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
3-(difluoromethyl)-1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 3-(difluoromethyl)-1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar compounds to 3-(difluoromethyl)-1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride include other heterocyclic compounds with pyrazole and pyrrolidine rings. These compounds may have similar biological activities but differ in their specific chemical properties and reactivity. Some examples include:
- 3-(difluoromethyl)-1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole
- 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole
- 3-(difluoromethyl)-1-methyl-1H-pyrazole
Each of these compounds has unique features that make them suitable for different applications in research and industry.
属性
分子式 |
C9H14ClF2N3 |
|---|---|
分子量 |
237.68 g/mol |
IUPAC 名称 |
3-(difluoromethyl)-1-methyl-4-pyrrolidin-2-ylpyrazole;hydrochloride |
InChI |
InChI=1S/C9H13F2N3.ClH/c1-14-5-6(7-3-2-4-12-7)8(13-14)9(10)11;/h5,7,9,12H,2-4H2,1H3;1H |
InChI 键 |
DXVNYQIUPBWLQV-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C(=N1)C(F)F)C2CCCN2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-(difluoromethyl)-1H-pyrazol-4-yl]methanamine; trifluoroacetic acid](/img/structure/B13567095.png)

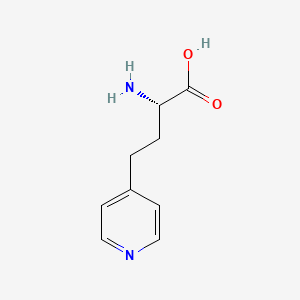
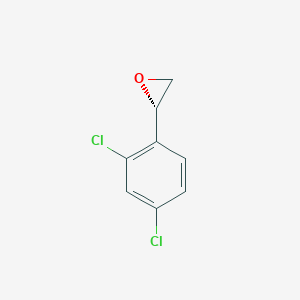
![1-(1,1-Dioxidothietan-3-yl)-5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B13567127.png)
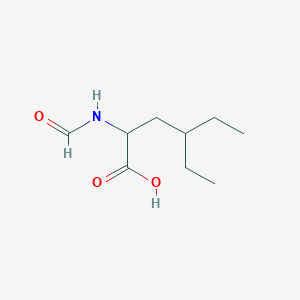

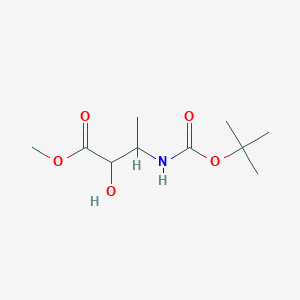
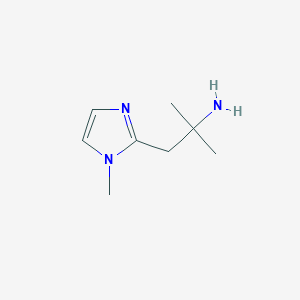
![N-[1-(2-aminoethyl)piperidin-4-yl]methanesulfonamide](/img/structure/B13567163.png)
